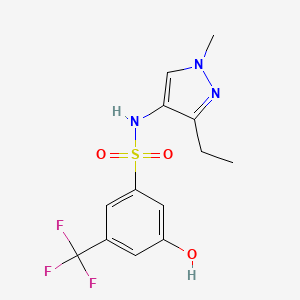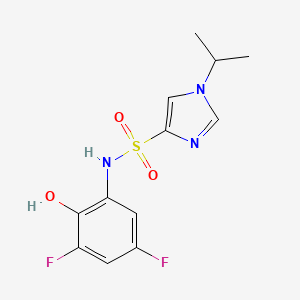
N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with ethyl and methyl groups, a hydroxy group, and a trifluoromethyl group attached to a benzenesulfonamide moiety.
Métodos De Preparación
The synthesis of N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
Substitution reactions: The ethyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Sulfonamide formation: The benzenesulfonamide moiety is attached through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the pyrazole and benzenesulfonamide moieties.
Aplicaciones Científicas De Investigación
N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved .
Comparación Con Compuestos Similares
Compared to other pyrazole derivatives, N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its use in medicinal chemistry.
5-amino-pyrazoles: Widely used in the synthesis of heterocyclic compounds with diverse biological activities.
These compounds share the pyrazole core but differ in their substituents and resulting properties, highlighting the versatility and potential of pyrazole derivatives in various fields.
Propiedades
IUPAC Name |
N-(3-ethyl-1-methylpyrazol-4-yl)-3-hydroxy-5-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c1-3-11-12(7-19(2)17-11)18-23(21,22)10-5-8(13(14,15)16)4-9(20)6-10/h4-7,18,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSXJHQXMFVESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NS(=O)(=O)C2=CC(=CC(=C2)O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[(3-chloro-1-benzofuran-2-yl)methylamino]piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B6751100.png)
![5-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyrimidine-2,4-diamine](/img/structure/B6751102.png)
![Tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B6751104.png)
![N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine](/img/structure/B6751105.png)
![Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B6751113.png)
![Tert-butyl 5-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B6751116.png)
![[4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol](/img/structure/B6751119.png)
![Ethyl 3-[(4-methoxyphenyl)sulfonylamino]-1-methylpyrrole-2-carboxylate](/img/structure/B6751123.png)
![1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone](/img/structure/B6751136.png)

![N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B6751144.png)
![N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B6751149.png)

![1-[2-(3-Methylpyridin-4-yl)ethyl]-3-[1-(trifluoromethyl)cyclobutyl]urea](/img/structure/B6751188.png)
